![molecular formula C21H20N2O4 B2904526 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 851408-07-6](/img/structure/B2904526.png)

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

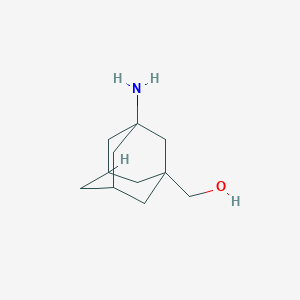

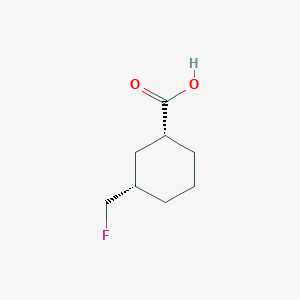

This compound is a complex organic molecule that contains several functional groups, including a quinoline, a benzodioxole, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been synthesized and characterized . The synthesis of these compounds often involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinoline and a benzodioxole ring system suggests a complex, multi-ring structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in a variety of reactions, including hydrolysis and condensation reactions .Scientific Research Applications

Medicinal Chemistry and Pharmacology

4-Oxoquinolines, a class that includes N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, are significant in medicinal chemistry due to their biological and synthetic versatility. N-1-Alkylated-4-oxoquinoline derivatives are linked with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is associated with diverse biological activities (Batalha et al., 2019).

Synthesis and Reactions

The synthesis of derivatives related to this compound, involving regiosselective reactions and the exploration of acid/base behavior, has been studied using Density Functional Theory (DFT) methods. These studies contribute to understanding the chemical behavior and potential applications of such compounds in pharmacology and organic synthesis (Batalha et al., 2019).

Photophysical and Electrochemical Properties

Research on carboxylated cyanine dyes, which are structurally similar to this compound, has shown significant potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. These studies reveal the application of such compounds in renewable energy technologies (Wu et al., 2009).

Cytotoxicity and Anticancer Research

Compounds structurally related to this compound have shown substantial cytotoxicity against in vivo subcutaneous tumors in mice. This indicates their potential use in developing anticancer treatments (Bu et al., 2001).

Mechanism of Action

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

For instance, L-701,324, a 4-hydroxy-2-quinolone derivative, was found to be a selective antagonist at the glycine site of the NMDA receptor .

Biochemical Pathways

4-hydroxy-2-quinolones have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that 4-hydroxy-2-quinolones have a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-12-3-4-14-9-16(21(25)23-19(14)13(12)2)7-8-22-20(24)15-5-6-17-18(10-15)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCDFPLNCBOQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)

![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)